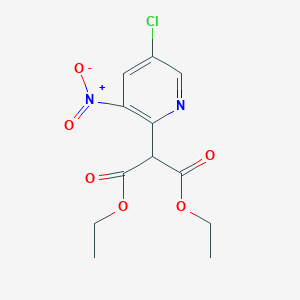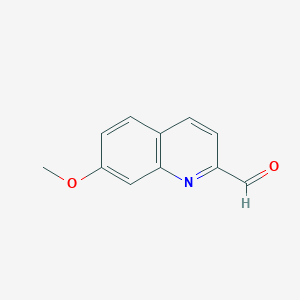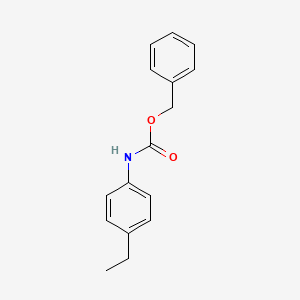![molecular formula C17H17N3O2 B13981819 N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]pentanamide](/img/structure/B13981819.png)
N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]pentanamide is a complex organic compound that features a pyridine ring, a benzoxazole ring, and a pentanamide chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]pentanamide typically involves the following steps:
Formation of the Benzoxazole Ring: This can be achieved by cyclization of 2-aminophenol with a suitable carboxylic acid derivative.
Attachment of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as a Suzuki coupling, using a pyridine boronic acid and a halogenated benzoxazole.
Formation of the Pentanamide Chain: The final step involves the amidation reaction where the benzoxazole-pyridine intermediate is reacted with pentanoic acid or its derivatives under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenated derivatives can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Wissenschaftliche Forschungsanwendungen
N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]pentanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]pentanamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine-amide structure and have similar biological activities.
3-bromoimidazo[1,2-a]pyridines: These compounds have a similar heterocyclic structure and are used in medicinal chemistry.
N-(pyridin-3-yl)benzamides: These compounds are structurally related and have been studied for their anticancer properties.
Uniqueness
N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]pentanamide is unique due to the combination of the benzoxazole and pyridine rings, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C17H17N3O2 |
|---|---|
Molekulargewicht |
295.34 g/mol |
IUPAC-Name |
N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)pentanamide |
InChI |
InChI=1S/C17H17N3O2/c1-2-3-6-16(21)19-13-7-8-15-14(10-13)20-17(22-15)12-5-4-9-18-11-12/h4-5,7-11H,2-3,6H2,1H3,(H,19,21) |
InChI-Schlüssel |
JEUYEMOCQMDFLQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


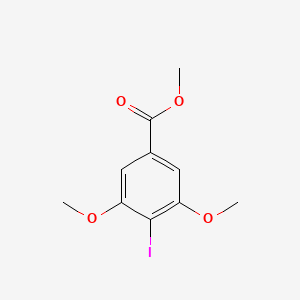
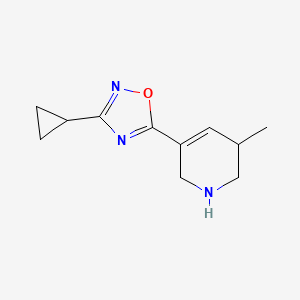

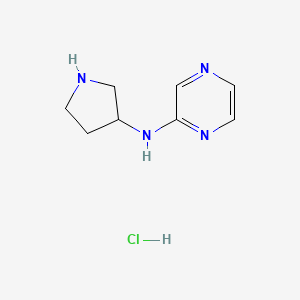
![6-Phenoxybenzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13981750.png)
![1-(Tert-butoxycarbonyl)-4-[1-(6-methylpyrimidin-4-yl)-4-piperidylcarbonyl] piperazine](/img/structure/B13981752.png)

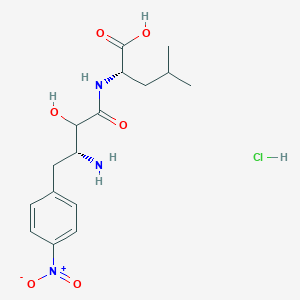

![1-[4-(Benzyl-ethyl-amino)-piperidin-1-yl]-2-chloro-ethanone](/img/structure/B13981769.png)
![2-[4-(Cyclopentyloxy)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B13981771.png)
